N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)cyclopentanecarboxamide is a complex organic compound with a unique structure that includes both hydroxyl and carboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)cyclopentanecarboxamide typically involves the reaction of 3-hydroxy-4-(hydroxymethyl)cyclopentylamine with cyclopentanecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of automated continuous flow reactors, which allow for precise control over reaction conditions and improved yields. The use of high-throughput screening techniques can also optimize reaction parameters and identify the most effective catalysts and solvents for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentylamine derivatives.
Substitution: Formation of cyclopentyl halides or ethers.
Scientific Research Applications
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxamide groups allow the compound to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(trifluoromethyl)benzamide
- N-cyclopentyl-3-hydroxy-4-methoxybenzamide
Uniqueness
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)cyclopentanecarboxamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C12H21NO3/c14-7-9-5-10(6-11(9)15)13-12(16)8-3-1-2-4-8/h8-11,14-15H,1-7H2,(H,13,16) |
InChI Key |
NKACRXROYRAXGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CC(C(C2)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.